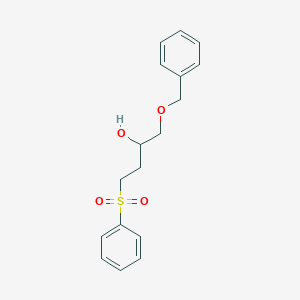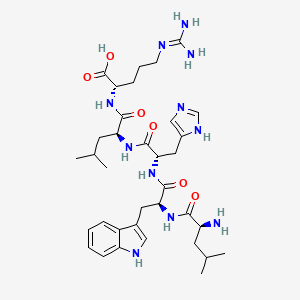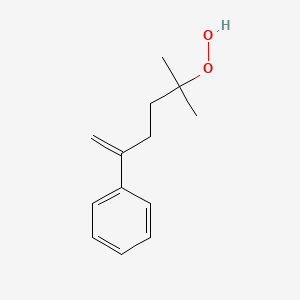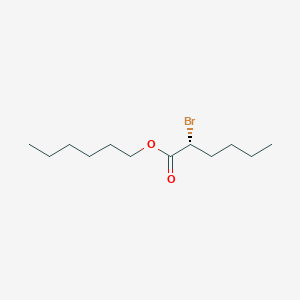![molecular formula C20H29F3 B14220361 [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene CAS No. 821799-63-7](/img/structure/B14220361.png)
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a tridec-4-en-1-yl chain, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene typically involves the following steps:
Formation of the Tridec-4-EN-1-YL Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The process may involve catalytic hydrogenation, hydroboration-oxidation, or other organic transformations to construct the desired carbon chain.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Coupling with Benzene: The final step involves coupling the tridec-4-en-1-yl chain with a benzene ring. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using suitable catalysts and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular dynamics and interactions.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[5-(Trifluoromethyl)tridec-4-YN-1-YL]benzene: This compound differs by having a triple bond instead of a double bond in the alkyl chain, which can significantly alter its reactivity and applications.
[5-(Trifluoromethyl)dodec-4-EN-1-YL]benzene: This compound has a shorter alkyl chain, which may affect its physical properties and interactions with other molecules.
[5-(Trifluoromethyl)tridec-4-EN-1-YL]toluene:
Uniqueness: The uniqueness of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene lies in its specific combination of a trifluoromethyl group, a tridec-4-en-1-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
821799-63-7 |
|---|---|
Molecular Formula |
C20H29F3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(trifluoromethyl)tridec-4-enylbenzene |
InChI |
InChI=1S/C20H29F3/c1-2-3-4-5-6-10-16-19(20(21,22)23)17-12-11-15-18-13-8-7-9-14-18/h7-9,13-14,17H,2-6,10-12,15-16H2,1H3 |
InChI Key |
HYNQWHSQQRIMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCCCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)



![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)


